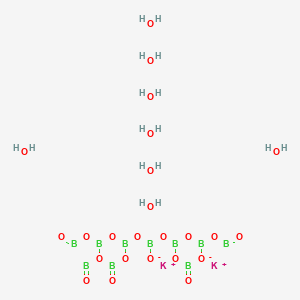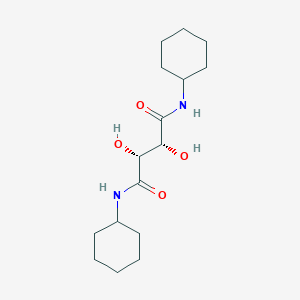
Palladium102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Palladium-102 is an isotope of palladium, a silvery-white lustrous rare metal . It is one of the six stable isotopes of palladium, although it is theoretically unstable .
Synthesis Analysis
Palladium nanoparticles, which could include Palladium-102, are synthesized using various chemical and physical methods . The physical methods require energy-intensive processes that include maintaining high temperatures and/or pressure . The chemical methods usually involve harmful solvents, hazardous reducing or stabilizing agents, or produce toxic pollutants and by-products . More environmentally friendly approaches for the synthesis of palladium nanoparticles have emerged, based on the use of the reducing ability of phytochemicals and other biomolecules .
Molecular Structure Analysis
Palladium clusters prefer three-dimensional structures and spherical clusters of medium size appear to have five-fold symmetry .
Chemical Reactions Analysis
Palladium nanoparticles show efficient catalytic activity and selectivity in a number of chemical reactions . A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions .
Physical And Chemical Properties Analysis
Palladium is the least dense and has the lowest melting point of the platinum group metals . It is a shiny, silvery-white metal that resists corrosion .
Safety and Hazards
properties
CAS RN |
14833-50-2 |
|---|---|
Molecular Formula |
F6H12N3V |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




